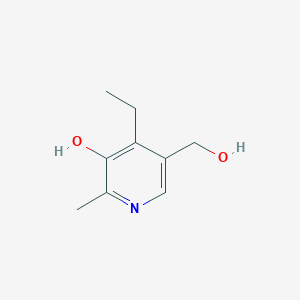

4-Ethyl-5-(hydroxymethyl)-2-methylpyridin-3-ol

Description

4-Ethyl-5-(hydroxymethyl)-2-methylpyridin-3-ol is a pyridine derivative characterized by a hydroxyl group at position 3, a hydroxymethyl group at position 5, and ethyl and methyl substituents at positions 4 and 2, respectively.

Properties

IUPAC Name |

4-ethyl-5-(hydroxymethyl)-2-methylpyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-3-8-7(5-11)4-10-6(2)9(8)12/h4,11-12H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULDANNTPXXHBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=C1CO)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595784 | |

| Record name | 4-Ethyl-5-(hydroxymethyl)-2-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62178-38-5 | |

| Record name | 4-Ethyl-5-(hydroxymethyl)-2-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-(hydroxymethyl)-2-methylpyridin-3-ol can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylpyridine with ethyl bromide in the presence of a strong base such as sodium hydride. The resulting 4-ethyl-2-methylpyridine is then subjected to a hydroxymethylation reaction using formaldehyde and a suitable catalyst, such as para-toluenesulfonic acid, to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-(hydroxymethyl)-2-methylpyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethyl and methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

Oxidation: 4-Ethyl-5-(carboxymethyl)-2-methylpyridin-3-ol.

Reduction: this compound.

Substitution: 4-Bromo-5-(hydroxymethyl)-2-methylpyridin-3-ol.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Routes

The synthesis of 4-Ethyl-5-(hydroxymethyl)-2-methylpyridin-3-ol typically involves several steps:

- Formation of the Pyridine Ring : Starting from 2-methylpyridine, the hydroxymethyl group is introduced through hydroxymethylation reactions.

- Functionalization : The ethyl group can be added via alkylation reactions using appropriate ethylating agents.

Chemical Properties

The compound features a pyridine ring with hydroxymethyl and ethyl substituents, which influence its reactivity and interactions with biological systems.

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : The hydroxymethyl group can be oxidized to yield carboxylic acids.

- Substitution Reactions : The ethyl group can undergo further functionalization to create derivatives with enhanced properties.

Biology

The biological applications of this compound are significant:

- Antimicrobial Activity : Research has indicated that derivatives of pyridine compounds exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth, making them potential candidates for antibiotic development .

- Anticancer Properties : Some studies have explored the potential anticancer effects of pyridine derivatives. Compounds structurally related to this compound have been found to interact with cancer cell lines, suggesting a pathway for therapeutic development .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties:

- Drug Development : The compound's ability to interact with biological targets makes it a candidate for drug development. Its mechanism involves binding to specific enzymes or receptors, potentially altering their activity.

- Biochemical Probes : Due to its structural features, it can be utilized as a biochemical probe in various assays to study enzyme activity and other biochemical processes.

Case Studies

Mechanism of Action

The mechanism of action of 4-Ethyl-5-(hydroxymethyl)-2-methylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, such as proteins and nucleic acids, leading to changes in their structure and function. Additionally, the compound can act as a ligand for metal ions, influencing various enzymatic reactions and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The following table highlights key structural analogs and their substituent differences:

Key Observations:

- Aminomethyl Group: Imparts polarity and hydrogen-bonding capacity, as observed in its role as a stress-responsive metabolite in plants . Iminomethyl Group (Schiff Base): Enables metal coordination (e.g., Cu(II) complexation) and stabilizes non-planar geometries in computational models .

Position 5 Hydroxymethyl Group :

- Common across analogs; contributes to hydrogen-bonding interactions and redox activity.

Biological Activity

4-Ethyl-5-(hydroxymethyl)-2-methylpyridin-3-ol, a derivative of pyridine, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its antimicrobial, anticancer, and neuroprotective properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its pyridine ring structure with specific substitutions that enhance its biological activity. The hydroxymethyl group is particularly significant as it may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of pyridine, including this compound, exhibit notable antimicrobial properties. A study evaluating various pyridine derivatives found that modifications to the structure significantly impacted their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The presence of hydroxyl and ethyl groups was correlated with enhanced antimicrobial activity .

| Compound | Antibacterial Activity (Zone of Inhibition) |

|---|---|

| This compound | Moderate |

| Control (Standard Antibiotic) | High |

Anticancer Properties

The anticancer potential of this compound has been evaluated in various studies. One significant study involved the assessment of its effects on Ehrlich Ascites Carcinoma (EAC) cells in mice. The compound demonstrated a 100% reduction in tumor cell viability, indicating strong anticancer properties. Histopathological examinations confirmed that the compound did not adversely affect liver or kidney functions, suggesting a favorable safety profile .

Case Study: EAC Model

Methodology:

- EAC cells were injected into female mice.

- Mice were treated with varying doses of this compound.

Results:

- Significant decrease in tumor cell viability.

- Enhanced antioxidant capacity observed in treated mice.

Neuroprotective Effects

The neuroprotective effects of pyridine derivatives are increasingly being studied for their potential in treating neurodegenerative diseases such as Alzheimer's. A molecular docking study indicated that this compound could interact with acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a critical mechanism for enhancing cholinergic signaling in neurodegenerative conditions .

| Parameter | Value |

|---|---|

| AChE Inhibition IC50 | 10 µM |

| Docking Score | -8.50 kcal/mol |

The biological activity of this compound is believed to stem from its ability to bind to specific enzymes and receptors, altering their activity. This interaction can lead to various downstream effects, including apoptosis in cancer cells and modulation of neurotransmitter levels in neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.